Diphenylmethanimine hydrochloride
Overview
Description
Diphenylmethanimine hydrochloride is a chemical compound with the molecular formula C13H11N . It is used in various applications in the field of chemistry .
Molecular Structure Analysis
The InChI code for Diphenylmethanimine hydrochloride is1S/C13H11N.ClH/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10,14H;1H
. This indicates the presence of a nitrogen atom bonded to a carbon atom, which is further bonded to two phenyl groups .
Scientific Research Applications
1. Application in Synthesis of β-lactam Antibiotics
- Summary of Application: Diphenylmethyl (DPM) is a carboxyl protecting group often used in the synthesis of β-lactam antibiotics. It is commonly used to protect the carboxyl group on the β-lactam ring for the subsequent complex multi-step synthesis process .
- Methods of Application: A continuous flow method has been developed to remove DPM for β-lactam antibiotics using cresol in a microreactor . This method is more efficient, faster, and yields higher results for removing DPM .
- Results or Outcomes: The method has been tested in several marketed β-lactam antibiotics and has shown to be a good choice with high yield and high purity .
2. Application in Synthesis of Di- and Trisubstituted Hydroxylamines
- Summary of Application: Recent developments suggest that hydroxylamines may have broader applications. This review primarily covers developments in the past 15 years in the preparation of di- and trisubstituted hydroxylamines .
- Methods of Application: The O-acyl-N,N-disubstituted hydroxylamine moiety has received a great deal of attention on account of its ability to function as an electrophilic nitrogen source .
- Results or Outcomes: This mode of reactivity has proved to be highly effective in the synthesis of functionalized chiral tertiary amines through copper-catalyzed hydroamination procedures, or of chiral N-heterocycles through palladium-catalyzed aza-Heck/aza-Narasaka-Heck cyclizations .
3. Application in Peptide and Protein Science
- Summary of Application: The Diphenylmethyl (DPM) group has been used as a protecting group for the cysteine thiol group, enabling a vast array of peptide and protein chemistry .
- Methods of Application: Protecting group strategies feature extensively in the synthesis of peptides, whereby amino acid building blocks are coupled to one another via amide bonds .
- Results or Outcomes: Increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed, facilitating synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo .
4. Application in Solid Phase Peptide Synthesis
- Summary of Application: The Diphenylmethyl (DPM) group has been used as a protecting group in solid phase peptide synthesis .
- Methods of Application: The DPM group was introduced as a Benzyl (Bzl) replacement and has featured in Boc Solid Phase Peptide Synthesis (SPPS) of peptides .
- Results or Outcomes: The development of a cysteine protecting group for use in solid phase peptide synthesis has been a focus of research .
Safety And Hazards
properties
IUPAC Name |
diphenylmethanimine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N.ClH/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10,14H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHZCMMSAPYFKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=N)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10201248 | |
Record name | Benzophenone imine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10201248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenylmethanimine hydrochloride | |
CAS RN |
5319-67-5 | |
Record name | Benzophenone imine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005319675 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5319-67-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143525 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzophenone imine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10201248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BENZOPHENONE IMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8RM3S474H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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